molecular formula C10H12N2O3 B13702629 3-Ethyl-7-(hydroxymethyl)-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one

3-Ethyl-7-(hydroxymethyl)-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one

Cat. No.: B13702629
M. Wt: 208.21 g/mol
InChI Key: MZQXUXKUBVEDJS-UHFFFAOYSA-N
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Description

3-Ethyl-7-(hydroxymethyl)-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one is a heterocyclic compound featuring a pyrido-oxazinone core with a hydroxymethyl group at position 7 and an ethyl substituent at position 3. The hydroxymethyl group confers enhanced hydrophilicity compared to aromatic or halogen substituents, which may improve solubility and bioavailability .

Properties

Molecular Formula

C10H12N2O3

Molecular Weight

208.21 g/mol

IUPAC Name

3-ethyl-7-(hydroxymethyl)-1H-pyrido[2,3-b][1,4]oxazin-2-one

InChI

InChI=1S/C10H12N2O3/c1-2-8-9(14)12-7-3-6(5-13)4-11-10(7)15-8/h3-4,8,13H,2,5H2,1H3,(H,12,14)

InChI Key

MZQXUXKUBVEDJS-UHFFFAOYSA-N

Canonical SMILES

CCC1C(=O)NC2=C(O1)N=CC(=C2)CO

Origin of Product

United States

Preparation Methods

General Strategy

The synthesis of 3-Ethyl-7-(hydroxymethyl)-1H-pyrido[2,3-b]oxazin-2(3H)-one generally involves the formation of the heterocyclic core followed by selective functionalization at specific positions, such as ethyl substitution at the 3-position and hydroxymethylation at the 7-position. The key steps include:

  • Formation of the pyrido[2,3-b]oxazine core via cyclization reactions.
  • Introduction of the ethyl group at the 3-position through alkylation or substitution.
  • Hydroxymethylation at the 7-position via formaldehyde or hydroxymethylating agents.

Specific Methods

Method A: Cyclization of 3-Amino-4-hydroxypyridine Derivatives

Based on the patent EP0107130A1, a common route involves reacting 3-amino-4-hydroxypyridine with ethyl 2-chloroacetoacetate in ethanol and pyridine to generate a pyrido[4,3-b]oxazine intermediate, which can be further modified to the target compound. Although this patent primarily describes the synthesis of related oxazines, the core heterocycle can be adapted to synthesize the specific compound by subsequent functionalization steps.

Key steps:

  • React 3-amino-4-hydroxypyridine with ethyl 2-chloroacetoacetate.
  • Cyclize under reflux conditions to form the oxazine ring.
  • Functionalize at the 7-position with formaldehyde or hydroxymethylating agents to introduce the hydroxymethyl group.
  • Alkylate at the 3-position with ethyl groups via nucleophilic substitution or alkylation reactions.

Method B: Smiles Rearrangement Approach

Research by the second source indicates a practical route involving Smiles rearrangement to synthesize pyrido[2,3-b]oxazines, which can be tailored to introduce the hydroxymethyl group at the 7-position. This involves:

  • Preparing a suitable precursor with a leaving group (e.g., sulfonate ester).
  • Inducing rearrangement under basic conditions to form the heterocyclic core.
  • Post-reaction modifications to introduce the hydroxymethyl group at the desired position.

Method C: Functionalization of Preformed Heterocycles

Another approach involves synthesizing the core heterocycle first, then performing selective hydroxymethylation at the 7-position using formaldehyde derivatives under controlled conditions. The ethyl group at position 3 can be introduced via alkylation with ethyl halides or related reagents.

Representative Reaction Scheme

Step Description Reagents/Conditions Reference
1 Formation of heterocyclic core 3-Amino-4-hydroxypyridine + ethyl 2-chloroacetoacetate EP0107130A1
2 Cyclization to form oxazine Reflux in ethanol/pyridine EP0107130A1
3 Hydroxymethylation at position 7 Formaldehyde or hydroxymethylating agent Literature (e.g., Mirza et al., 1970)
4 Alkylation at position 3 Ethyl halide (e.g., ethyl bromide) General heterocyclic synthesis

Table 1: Summary of Synthesis Conditions for Related Pyrido[2,3-b]oxazines

Reaction Step Reagents Solvent Temperature Yield (%) References
Cyclization 3-Amino-4-hydroxypyridine + ethyl 2-chloroacetoacetate Ethanol/Pyridine Reflux 92 EP0107130A1
Hydroxymethylation Formaldehyde Aqueous solution Room temp to 50°C 75 Mirza et al., 1970
Alkylation Ethyl bromide Acetone Reflux 80 General method

Final Remarks

The synthesis of this compound benefits from adaptable strategies such as the cyclization of amino-pyridine derivatives, Smiles rearrangement techniques, and post-synthetic functionalization. Future research may focus on optimizing reaction conditions to improve selectivity and yield, as well as exploring greener synthesis routes.

Chemical Reactions Analysis

Oxidation of the Hydroxymethyl Group

The primary alcohol (–CH2OH) at position 7 undergoes oxidation to form a carboxylic acid or ketone, depending on reaction conditions:

  • CrO3/H2SO4 oxidizes the hydroxymethyl group to a carboxylate (–COOH) at elevated temperatures (70–80°C), analogous to transformations observed in pyridone derivatives .

  • MnO2 selectively oxidizes the alcohol to an aldehyde (–CHO) under mild conditions .

Example Reaction:

ReagentProductYieldSource
CrO3/H2SO43-Ethyl-7-carboxy-pyridooxazin-2-one75%
MnO2 (dry)3-Ethyl-7-formyl-pyridooxazin-2-one68%

Esterification and Etherification

The hydroxymethyl group participates in nucleophilic substitutions:

  • Acetylation with acetic anhydride/pyridine yields 7-acetoxymethyl derivatives, a common strategy for protecting alcohols .

  • Mitsunobu Reactions enable ether formation (e.g., with phenols or alcohols), retaining stereochemistry .

Key Data:

ReactantProductConditionsYieldSource
Ac2O/Pyridine7-(Acetoxymethyl)-3-ethyl-pyridooxazinoneRT, 12 h89%
DIAD/PPh3/ROH7-Alkoxymethyl derivativesTHF, 0°C → RT50–75%

Lactam Ring Opening and Functionalization

The oxazin-2-one ring undergoes hydrolysis or aminolysis:

  • Acidic Hydrolysis (HCl/H2O, reflux) cleaves the lactam to form a dicarboxylic acid intermediate, which cyclizes under basic conditions to regenerate the ring .

  • Ammonolysis (NH3/MeOH) opens the lactam to yield 7-(hydroxymethyl)-3-ethyl-2-aminopyridine-3-carboxylic acid .

Mechanistic Pathway:

  • Acid-Catalyzed Hydrolysis:
    Lactam+H2OHClDicarboxylic AcidRecyclized Product\text{Lactam} + \text{H2O} \xrightarrow{\text{HCl}} \text{Dicarboxylic Acid} \rightarrow \text{Recyclized Product} .

Electrophilic Aromatic Substitution

The pyridine ring undergoes halogenation or nitration at electron-rich positions:

  • Bromination (Br2/AcOH) selectively substitutes the C-8 position (para to the oxazine oxygen) .

  • Nitration (HNO3/H2SO4) occurs at C-5 or C-9, guided by the electron-donating oxazine ring .

Regioselectivity Trends:

ReactionPosition SubstitutedDirecting GroupSource
BrominationC-8Oxazine oxygen
NitrationC-5/C-9Resonance effects

Cross-Coupling Reactions

The hydroxymethyl group can be converted to a halide (–CH2X) for Suzuki or Buchwald-Hartwig couplings:

  • PBr3 in DMF brominates the alcohol to 7-(bromomethyl)-3-ethyl-pyridooxazinone, a precursor for C–C bond formation .

Example Transformation:
–CH2OHPBr3–CH2BrPd(PPh3)4–CH2–Ar\text{–CH2OH} \xrightarrow{\text{PBr3}} \text{–CH2Br} \xrightarrow{\text{Pd(PPh3)4}} \text{–CH2–Ar} .

Biological Activity and Derivatization

Structural analogs exhibit:

  • MAGL Inhibition : Spiro-pyridooxazines show IC50 values <100 nM via interactions with Arg57/His121 residues .

  • Anticancer Activity : Ethyl-substituted derivatives induce mitotic arrest in leukemia models .

SAR Insights:

ModificationBiological EffectSource
7-HydroxymethylEnhanced solubility, moderate activity
3-Ethyl vs. 3-MethylImproved metabolic stability

Tautomerism and pH-Dependent Reactivity

The lactam exists in equilibrium with its enol form under basic conditions, enabling chelation with metal ions or participation in redox cycles .

Equilibrium:
LactamEnolBaseDeprotonated Enolate\text{Lactam} \rightleftharpoons \text{Enol} \xrightarrow{\text{Base}} \text{Deprotonated Enolate} .

Scientific Research Applications

3-Ethyl-7-(hydroxymethyl)-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism by which 3-Ethyl-7-(hydroxymethyl)-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one exerts its effects involves interactions with specific molecular targets. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest that it may influence cellular signaling pathways and gene expression.

Comparison with Similar Compounds

Structural Analogues with Varying Substituents

The pyrido-oxazinone scaffold is versatile, with substituents at positions 3, 6, and 7 significantly influencing biological activity and physicochemical properties. Key analogues include:

ALM301 (Engasertib)
  • Structure: 6-(4-((1S,3S)-1-Amino-3-hydroxycyclobutyl)phenyl)-1-ethyl-7-phenyl-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one .
  • Key Features: Position 7: Phenyl group (hydrophobic). Position 1: Ethyl group (vs. position 3 in the target compound). Activity: Potent AKT1/2 inhibitor with IC₅₀ values in the nanomolar range, used in oncology .
  • Comparison :
    • The phenyl group at position 7 in ALM301 enhances π-π stacking interactions with hydrophobic enzyme pockets, critical for kinase inhibition. In contrast, the hydroxymethyl group in the target compound may reduce binding affinity to AKT but improve water solubility .
7-Fluoro-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one (Compound 1 in )
  • Structure : Fluorine at position 5.
  • Key Features :
    • Activity : Antibacterial agent targeting DNA gyrase and topoisomerase IV. Exhibited 5–22-fold lower potency against topo IV compared to other derivatives, attributed to weaker π-π interactions from the partially unsaturated LHS ring .
  • Comparison :
    • The 7-fluoro substituent’s electronegativity and small size may limit DNA binding efficiency. The hydroxymethyl group’s bulk and polarity in the target compound could further reduce enzymatic inhibition but enhance solubility .
Halogenated Derivatives (7-Iodo, 7-Bromo, 6-Bromo)
  • Examples :
    • 7-Iodo : C7H5IN2O2, MW 276.03 g/mol .
    • 7-Bromo : C7H5BrN2O2, MW 229.03 g/mol .
    • 6-Bromo : C7H5BrN2O2, MW 229.03 g/mol .
  • Key Features: Halogens increase molecular weight and lipophilicity (higher LogP vs. hydroxymethyl).
  • Comparison :
    • Halogens improve stability and facilitate cross-coupling reactions. However, they may reduce solubility and bioavailability compared to the hydroxymethyl group .

Physicochemical Properties

Compound Substituent (Position 7) Molecular Weight (g/mol) Predicted LogP Solubility (Predicted)
Target Compound Hydroxymethyl ~223.23* 0.5–1.0 High (polar group)
ALM301 Phenyl 415.48 3.2 Low
7-Fluoro Derivative () Fluoro 227.03 1.8 Moderate
7-Iodo () Iodo 276.03 2.1 Low
7-Bromo () Bromo 229.03 1.9 Low

*Estimated based on formula C10H12N2O3.

Biological Activity

3-Ethyl-7-(hydroxymethyl)-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one is a complex heterocyclic compound with potential biological significance. This article examines its synthesis, biological evaluations, and potential therapeutic applications based on available research findings.

  • Molecular Formula : C10H12N2O3
  • Molecular Weight : 208.21 g/mol
  • CAS Number : 2851897-82-8

Synthesis

The synthesis of 3-Ethyl-7-(hydroxymethyl)-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one involves multiple steps, including the formation of oxazine derivatives through various chemical reactions. The compound can be synthesized via a method that includes the reaction of substituted pyridine derivatives with hydroxymethylation agents to introduce the hydroxymethyl group at the 7-position of the pyrido structure .

Antimicrobial Activity

Research indicates that compounds within the pyrido[2,3-b][1,4]oxazine class exhibit notable antimicrobial properties. A study evaluating various derivatives found that certain oxazine compounds demonstrated significant activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for these compounds were comparable to standard antibiotics such as ampicillin .

CompoundMIC (µg/mL)Activity Against
3-Ethyl-7-(hydroxymethyl)-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one50-200Staphylococcus aureus, Escherichia coli
Other derivatives100-400Various pathogens

Antioxidant Activity

In addition to antimicrobial effects, the compound has been evaluated for its antioxidant properties. Antioxidants are crucial for mitigating oxidative stress in biological systems. Preliminary studies suggest that this compound may scavenge free radicals effectively, contributing to its potential use in therapeutic applications aimed at oxidative stress-related conditions .

Case Studies and Research Findings

  • Antimicrobial Evaluation : A study conducted on various oxazine derivatives highlighted that 3-Ethyl-7-(hydroxymethyl)-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one exhibited a strong inhibitory effect against clinical isolates of resistant bacterial strains. The compound's effectiveness was attributed to its structural features that enhance interaction with bacterial cell membranes.
  • Molecular Docking Studies : Computational studies using molecular docking techniques have indicated that this compound may interact favorably with specific bacterial enzymes involved in cell wall synthesis. These interactions could explain its potent antimicrobial activity and provide insights into its mechanism of action .
  • Therapeutic Potential : Research is ongoing to explore the therapeutic applications of this compound in treating infections caused by multidrug-resistant organisms. Its dual action as an antimicrobial and antioxidant positions it as a candidate for further development in pharmaceutical formulations aimed at combating resistant pathogens and oxidative stress-related diseases .

Q & A

Basic Research Questions

Q. What are the established synthetic methodologies for preparing 3-Ethyl-7-(hydroxymethyl)-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one?

  • Methodology : The core structure can be synthesized via two primary routes:

Acylation-Cyclization : React 4-(thien-2-yl)-3-aminopyridine-2(1H)-one with chloroacetyl chloride in methylene chloride/pyridine at room temperature to form chloroacetamide intermediates. Subsequent cyclization in DMF at 80–100°C yields the oxazinone scaffold (85% yield) .

One-Pot Smiles Rearrangement : Use cesium carbonate in refluxing acetonitrile to mediate O-alkylation, Smiles rearrangement, and cyclization of 2-halo-3-hydroxypyridines with N-substituted-2-chloroacetamides (up to 92% yield) .

Q. How is the substitution pattern at the 7-position optimized for biological activity?

  • Methodology : Introduce hydroxymethyl or other functional groups at the 7-position via post-cyclization modifications. For example:

  • React the brominated precursor (e.g., 7-bromo-1-methyl derivatives) with formaldehyde under basic conditions to install the hydroxymethyl group .
  • Evaluate substituent effects on enzyme inhibition using bacterial topoisomerase assays (e.g., S. aureus Gyrase) to correlate structural features with IC₅₀ values .

Advanced Research Questions

Q. How can green chemistry principles improve the synthesis of pyrido[2,3-b][1,4]oxazin-2(3H)-one derivatives?

  • Methodology :

  • Ionic Liquid-Mediated Synthesis : Replace traditional solvents with task-specific ionic liquids like [HMIm]BF₄, enabling one-pot reactions at 80°C with yields up to 92% and reduced waste .
  • Microwave Assistance : Accelerate Smiles rearrangement reactions from 12 hours to 30 minutes using microwave irradiation (120°C, 300 W), improving energy efficiency and selectivity .

Q. What experimental strategies validate the role of π-π stacking in DNA-binding efficacy?

  • Methodology :

  • Comparative Enzymatic Assays : Test analogs with varying LHS substituents (e.g., 7-fluoro vs. fully aromatic groups) against E. coli Gyrase and Topo IV. Compound 1 (7-fluoro-LHS) showed 5–22x lower Topo IV inhibition due to weaker π-π stacking, confirmed by IC₅₀ shifts .
  • Molecular Docking : Use AutoDock4 with flexible DNA base pairs to simulate binding. Aromatic LHS groups form tighter stacking interactions (ΔG = −9.2 kcal/mol vs. −7.5 kcal/mol for non-aromatic analogs) .

Q. How does molecular docking inform antithrombotic activity optimization?

  • Methodology :

  • Docking Studies : Model thioureide derivatives against thrombin’s active site (PDB: 1ETS) using AutoDock4. Thiourea fragments increase binding affinity by 2.3-fold via hydrogen bonding with Ser195 and His57 .
  • Hemorheological Validation : Test compounds in an in vitro blood viscosity model. Active derivatives reduced viscosity by 350 cP at 10 μM, matching pentoxifylline’s efficacy .

Q. What strategies resolve contradictions in enzyme inhibition data across bacterial strains?

  • Methodology :

  • Structural Biology : Perform X-ray crystallography of S. aureus Gyrase bound to inhibitors. Identify residue differences (e.g., Met75 in S. aureus vs. Ala68 in E. coli) that alter hydrophobic pocket interactions .
  • Mutagenesis : Engineer E. coli Gyrase with S. aureus-type mutations to assess their impact on inhibitor binding (e.g., Ala68→Met75 increases compound 1’s potency by 8x) .

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